Trapencaine
CAS No.: 104485-01-0
Cat. No.: VC20741124
Molecular Formula: C22H34N2O3
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 104485-01-0 |
---|---|
Molecular Formula | C22H34N2O3 |
Molecular Weight | 374.5 g/mol |
IUPAC Name | [(1R,2R)-2-pyrrolidin-1-ylcyclohexyl] N-(3-pentoxyphenyl)carbamate |
Standard InChI | InChI=1S/C22H34N2O3/c1-2-3-8-16-26-19-11-9-10-18(17-19)23-22(25)27-21-13-5-4-12-20(21)24-14-6-7-15-24/h9-11,17,20-21H,2-8,12-16H2,1H3,(H,23,25)/t20-,21-/m1/s1 |
Standard InChI Key | HVYGHQWGUABUST-NHCUHLMSSA-N |
Isomeric SMILES | CCCCCOC1=CC=CC(=C1)NC(=O)O[C@@H]2CCCC[C@H]2N3CCCC3 |
SMILES | CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3 |
Canonical SMILES | CCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCC3 |
Overview of Trapencaine
Trapencaine, also known as pentacaine, is a local anesthetic agent belonging to the carbamate class of compounds. Its chemical formula is
and it has a molecular weight of approximately 374.52 g/mol. Trapencaine is characterized by its potent anesthetic properties, which make it useful in various medical applications, particularly in pain management and surgical procedures.
Synonyms
-
Trapencaine hydrochloride
-
Pentakain hydrochlorid
-
Carbamic acid derivative
Mechanism of Action
Trapencaine functions by blocking nerve conduction when applied locally to nerve tissues. It inhibits sodium channels, which are essential for the propagation of nerve impulses, thereby producing a localized anesthetic effect.
Local Anesthetic Activity
Research has demonstrated that trapencaine exhibits significant local anesthetic potency compared to other anesthetics such as procaine and cocaine. In studies measuring the concentration needed to achieve anesthesia, trapencaine showed superior efficacy.
Anesthetic | Potency (IC50) |
---|---|
Trapencaine | 0.0063 mM |
Procaine | Higher than trapencaine |
Cocaine | Higher than trapencaine |
Additional Therapeutic Effects
Beyond its anesthetic properties, trapencaine has been noted for its gastroprotective and antiulcer activities, indicating its potential for broader therapeutic applications.
Comparative Studies
A study published in PubMed compared the local anesthetic activity of trapencaine with its derivatives using various techniques such as action potential amplitude analysis in rat sciatic nerves and duration of anesthesia in rabbit corneas. The findings indicated that trapencaine was among the most effective compounds tested, demonstrating a potency exceeding that of traditional anesthetics by one to two orders of magnitude .
In Vivo Studies
In vivo experiments have confirmed the effectiveness of trapencaine in producing spinal somatosensory evoked potential inhibition when directly applied to nerve tissues, further validating its role as a potent local anesthetic .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume